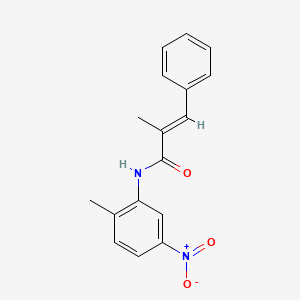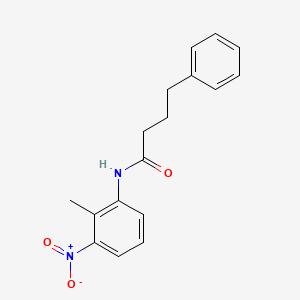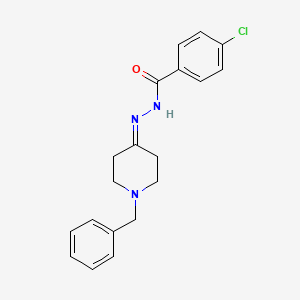![molecular formula C19H21ClN2O2 B5779446 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. This ultimately leads to changes in neuronal activity, neurotransmitter release, and gene expression, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to produce a range of biochemical and physiological effects, including changes in serotonin release, dopamine release, and glutamate release. It has also been shown to increase heart rate, blood pressure, and body temperature, as well as induce anxiety, agitation, and hallucinations in some individuals. These effects are thought to be mediated by its actions on the 5-HT2A and 5-HT2C receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of these receptors. It also has a relatively short half-life, which makes it easier to control its effects. However, one limitation is its potential for inducing adverse effects such as anxiety and agitation, which can confound experimental results.
Zukünftige Richtungen
There are several future directions for research related to 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the reward system, which could have implications for the treatment of addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on the central nervous system, as well as its potential for inducing adverse effects.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the condensation of 1-(2-chlorophenyl)piperazine with 4-methylphenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MCPP has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been used to study the effects of serotonin on mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOVZJOPABVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)

